molecular formula C33H54F3N9O12 B8107695 Gplgiagq (tfa)

Gplgiagq (tfa)

Cat. No. B8107695
M. Wt: 825.8 g/mol
InChI Key: ZPBVKEAINFXNHD-WCDCSSCGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GPLGIAGQ (TFA) is a polypeptide that is cleavable by matrix metalloproteinase 2 (MMP2). It is used as a stimulus-sensitive linker in liposomal and micellar nanocarriers for targeted MMP2-triggered tumor therapy. Additionally, it is utilized in the synthesis of unique MMP2-targeted photosensitizers for photodynamic therapy (PDT) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GPLGIAGQ (TFA) involves solid-phase peptide synthesis (SPPS) techniques. The polypeptide is assembled step-by-step on a solid support, with each amino acid being added sequentially. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions, and coupling reagents to facilitate the formation of peptide bonds. The final product is cleaved from the solid support and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of GPLGIAGQ (TFA) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and integrity of the final product .

Chemical Reactions Analysis

Types of Reactions

GPLGIAGQ (TFA) undergoes cleavage reactions catalyzed by MMP2. This cleavage is essential for its function as a stimulus-sensitive linker in targeted drug delivery systems. The polypeptide can also participate in conjugation reactions to form photosensitizers for PDT .

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

GPLGIAGQ (TFA) has a wide range of applications in scientific research:

Mechanism of Action

GPLGIAGQ (TFA) exerts its effects through cleavage by MMP2. This enzyme recognizes and cleaves the polypeptide at specific sites, triggering the release of therapeutic agents or activating photosensitizers. The molecular targets and pathways involved include the MMP2 enzyme and the downstream effects of the released or activated therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

    GPLGIAGQ: The non-TFA version of the polypeptide.

    Other MMP2-Cleavable Polypeptides: Various polypeptides designed to be cleaved by MMP2 for targeted therapies.

Uniqueness

GPLGIAGQ (TFA) is unique due to its specific sequence and the presence of trifluoroacetic acid (TFA), which enhances its stability and solubility. Its ability to serve as a stimulus-sensitive linker in targeted drug delivery systems and its application in PDT make it a valuable compound in scientific research and therapeutic development .

properties

IUPAC Name

(2S)-5-amino-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]acetyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H53N9O10.C2HF3O2/c1-6-17(4)26(30(48)36-18(5)27(45)34-14-23(42)37-19(31(49)50)9-10-22(33)41)39-24(43)15-35-28(46)20(12-16(2)3)38-29(47)21-8-7-11-40(21)25(44)13-32;3-2(4,5)1(6)7/h16-21,26H,6-15,32H2,1-5H3,(H2,33,41)(H,34,45)(H,35,46)(H,36,48)(H,37,42)(H,38,47)(H,39,43)(H,49,50);(H,6,7)/t17-,18-,19-,20-,21-,26-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBVKEAINFXNHD-WCDCSSCGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C1CCCN1C(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]1CCCN1C(=O)CN.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H54F3N9O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

825.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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